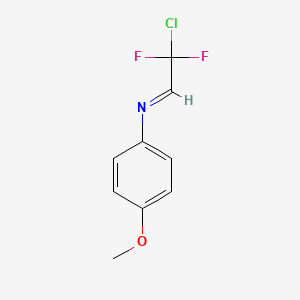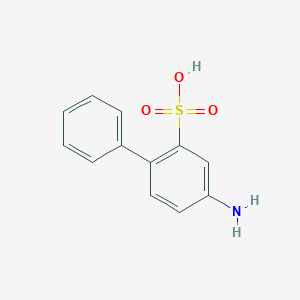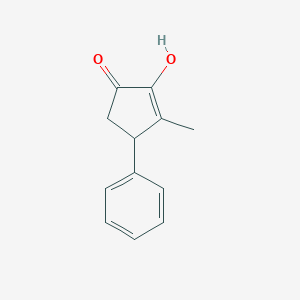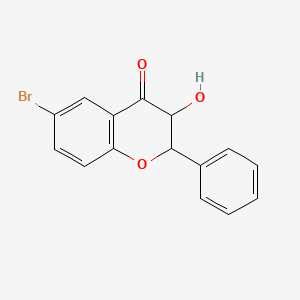![molecular formula C16H15N3O3 B12580816 4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile CAS No. 287117-62-8](/img/structure/B12580816.png)
4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile is an organic compound with the molecular formula C16H15N3O3. This compound is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a dihydroxypropoxy group and the other with a nitrile group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(2,3-dihydroxypropoxy)aniline in an alkaline medium to form the azo compound.
Nitrile Introduction:
The reaction conditions typically involve maintaining low temperatures during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at a slightly elevated temperature to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Amides or carboxylic acids.
科学研究应用
4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity.
相似化合物的比较
4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile can be compared with other azo compounds such as:
4-[(E)-{2,4-Dihydroxy-3-[(E)-phenyldiazenyl]phenyl}diazenyl]benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a nitrile group.
4-[(E)-{4-(2,3-Dihydroxypropoxy)phenyl}diazenyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
287117-62-8 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
4-[[4-(2,3-dihydroxypropoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H15N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,10-11H2 |
InChI 键 |
QPNOJHQROLXSKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)

![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)

![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
